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Compound Name:

An In-depth Technical Guide to 1-Cyclobutylpiperazine Dihydrochloride

Introduction

1-Cyclobutylpiperazine dihydrochloride is a disubstituted piperazine derivative that serves
as a valuable building block in modern medicinal chemistry. The piperazine ring is a privileged
scaffold, a core structure frequently found in pharmacologically active compounds due to its
ability to interact with multiple biological targets and improve the pharmacokinetic properties of
drug candidates.[1][2] Specifically, the introduction of a cyclobutyl group provides a unique
three-dimensional profile that can influence receptor binding, metabolic stability, and solubility
compared to more common alkyl or aryl substituents.[3]

This guide offers a comprehensive technical overview of 1-Cyclobutylpiperazine
dihydrochloride for researchers, scientists, and drug development professionals. It delves into
the compound's core chemical and physical properties, outlines a representative synthetic
pathway, details robust analytical characterization methodologies, discusses its
pharmacological relevance, and provides essential safety and handling protocols. The
information herein is synthesized to provide both foundational knowledge and practical, field-
proven insights.

Core Chemical and Physical Properties
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The dihydrochloride salt form of 1-Cyclobutylpiperazine enhances its stability and aqueous
solubility, making it ideal for laboratory handling and use in subsequent synthetic steps or
biological assays. Its fundamental properties are summarized below.

Property Value Source(s)
CAS Number 799557-65-6 [4][5]
Molecular Formula CsH1sCI2N2 [5]
Molecular Weight 213.15 g/mol [5]

White to cream-colored
Appearance _ [61[7]
crystalline powder

Freely soluble in water, slightly
Solubility soluble in methanol and [7]

ethanol

Room temperature, in a dry,
Storage _ [510811°1
well-ventilated area

) Typically 297% for research-
Purity _ (5]
grade material

Synthesis and Reactivity
Representative Synthetic Pathway: Reductive Amination

The synthesis of 1-Cyclobutylpiperazine dihydrochloride can be efficiently achieved through
a two-step process involving reductive amination of piperazine followed by salt formation. This
method is advantageous due to the commercial availability of starting materials and generally
high yields.

The core logic of this pathway is to first form the C-N bond between the cyclobutyl moiety and
the piperazine ring. Reductive amination is a classic and reliable method for this
transformation. The final step, salt formation with hydrochloric acid, converts the basic free
amine into a stable, water-soluble solid that is easier to handle, purify, and store.
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Caption: Synthetic workflow for 1-Cyclobutylpiperazine dihydrochloride.

Experimental Protocol: Synthesis

Objective: To synthesize 1-Cyclobutylpiperazine dihydrochloride from piperazine and

cyclobutanone.

Materials:

e Piperazine

e Cyclobutanone

e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM)

» Hydrochloric acid solution (2M in diethyl ether)

e Saturated sodium bicarbonate solution

e Brine
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Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine
(1.0 eq) in anhydrous DCM.

Addition of Ketone: Add cyclobutanone (1.1 eq) to the solution and stir for 20 minutes at
room temperature to allow for iminium ion formation.

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5
eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18
hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
Separate the organic layer. Extract the aqueous layer twice with DCM.

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous
MgSOea4, filter, and concentrate under reduced pressure to yield 1-Cyclobutylpiperazine as a
crude oil.

Salt Formation: Dissolve the crude product in a minimal amount of isopropanol or DCM. Cool
to 0 °C and add 2.0 equivalents of a 2M HCI solution in diethyl ether dropwise with stirring.

Isolation: A white precipitate will form. Continue stirring for 30 minutes at O °C. Collect the
solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the
final product, 1-Cyclobutylpiperazine dihydrochloride.

Chemical Reactivity

The reactivity of the compound is primarily dictated by the piperazine moiety. In its

dihydrochloride salt form, the nitrogen atoms are protonated, rendering them non-nucleophilic.

However, treatment with a base will liberate the free base, 1-Cyclobutylpiperazine. The

secondary amine of the free base is a potent nucleophile and can participate in a wide range of

reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Buchwald-Hartwig Amination: Coupling with aryl halides to introduce aromatic substituents.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the synthesized compound. A self-validating system of orthogonal analytical techniques should
be employed.

NMR Spectroscopy
(1H' 13C)

Mass Spectrometry _ _
(ESI-MS) Structural Confirmation

IR Spectroscopy

1-Cyclobutylpiperazine
dihydrochloride

HPLC Analysis Purity Assay (>97%)

Click to download full resolution via product page

Caption: Orthogonal workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum provides detailed information about the electronic
environment and connectivity of hydrogen atoms. For 1-Cyclobutylpiperazine
dihydrochloride (in DO or DMSO-ds), the spectrum is expected to show distinct signals for
the cyclobutyl and piperazine protons.
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o Cyclobutyl Protons: A series of multiplets between 6 1.8-2.5 ppm.

o Piperazine Protons: Broad signals corresponding to the eight protons on the piperazine
ring, typically found between & 3.0-3.5 ppm. The broadening is due to chair-chair
interconversion and proton exchange.[10]

o N-H Protons: A very broad signal, often downfield, which exchanges with D20.

e 13C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the
molecule.

o Cyclobutyl Carbons: Signals expected in the aliphatic region, typically & 20-40 ppm for the
CHz2 groups and a distinct signal for the CH carbon attached to the nitrogen.

o Piperazine Carbons: Signals for the piperazine ring carbons would appear around & 40-55
ppm.[11]

Mass Spectrometry (MS)

Electrospray lonization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of
the compound. The analysis is performed on the free base. The expected observation is the
protonated molecular ion.

Expected lon: [M+H]*

Molecular Formula (Free Base): CsHisN2

Exact Mass (Free Base): 140.13

Expected m/z: ~141.14

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For the
dihydrochloride salt, the spectrum is characterized by:

e N*-H Stretching: A very broad and strong absorption band in the 2400-3000 cm~1 region,
which is characteristic of amine salts.
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e C-H Stretching: Sharp peaks just below 3000 cm~? corresponding to the aliphatic C-H bonds
of the cyclobutyl and piperazine rings.

e N-H Bending: A band around 1580-1600 cm~1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound.

o Objective: To determine the purity of 1-Cyclobutylpiperazine dihydrochloride by reverse-
phase HPLC with UV detection.

e Methodology:
o Column: C18, 4.6 x 150 mm, 5 yum particle size.
o Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
o Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

o Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to
initial conditions.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.[3]

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50
mixture of Water:Acetonitrile.

o Trustworthiness: The use of TFA in the mobile phase ensures that the amine is protonated,
leading to sharp, symmetrical peaks. Purity is calculated based on the area percentage of
the main peak relative to all observed peaks. For research-grade material, purity should
exceed 97%.

Pharmacological Context and Applications
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The piperazine nucleus is a cornerstone in the development of centrally acting therapeutic
agents.[1] Its derivatives have been successfully developed as antipsychotic, antidepressant,
and anxiolytic drugs.[1] These molecules often derive their activity from interactions with
monoamine neurotransmitter systems, including dopaminergic, serotoninergic, and adrenergic
receptors.[12][13]

1-Cyclobutylpiperazine dihydrochloride is best understood as a versatile intermediate or
scaffold. The cyclobutyl group offers a distinct steric and lipophilic profile compared to simpler
alkyl or more complex aryl groups. This can be strategically exploited in drug design to:

» Optimize Binding: The three-dimensional shape of the cyclobutyl group can enhance binding
affinity and selectivity for a specific receptor pocket.

e Improve Metabolic Stability: The cyclic alkyl group can block sites of metabolism that might
otherwise be susceptible to oxidation.

e Modulate Physicochemical Properties: Fine-tune solubility and permeability (LogP) to
achieve a desirable pharmacokinetic profile.

1-Cyclobutylpiperazine
(Core Scaffold)

Synthetic
Modification

Further Functionalization
at Secondary Amine
(Acylation, Alkylation, etc.)

Leads to
Drug Candidates

Antipsychotics Antidepressants Anxiolytics Other CNS Targets

(e.g., D2/5-HT2a antagonists) (e.g., SSRIs, SNRIs) (e.g., 5-HT1a agonists)

Click to download full resolution via product page
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Caption: Piperazine core as a scaffold for CNS drug discovery.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical compound.
The following guidelines are based on safety data for similar piperazine hydrochlorides.

o Hazard Identification:

[e]

May cause skin irritation.[8]

o

Causes serious eye irritation.[14]

(¢]

May be harmful if swallowed.

[¢]

Avoid breathing dust.[8]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles.

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

o Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
If dust formation is likely, a NIOSH-approved respirator is recommended.[15]

o First Aid Measures:

[¢]

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

o

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[8]

o

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[8][14]

o

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[14]

e Handling and Storage:
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o Wash hands thoroughly after handling.[8]
o Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][9]

o Avoid conditions that could lead to dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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